Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]-
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]acetamide . The nomenclature follows hierarchical rules, beginning with the parent acetamide group. The 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio] substituent denotes a sulfur atom (thio group) at position 3 of the triazole ring, which is further substituted with an amino group at position 4 and a phenyl group at position 5. The N-[4-(diethylamino)phenyl] component specifies a phenyl ring substituted with a diethylamino group at the para position, linked to the acetamide’s nitrogen. This systematic name encapsulates the molecule’s connectivity and functional group priorities, ensuring unambiguous identification.
Molecular Formula and Weight Analysis
The molecular formula C₂₀H₂₄N₆OS reflects the compound’s composition: 20 carbon atoms, 24 hydrogen atoms, 6 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom. The calculated molecular weight is 396.51 g/mol , consistent with the summation of atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00, S: 32.07). The nitrogen-rich structure arises from the triazole core, amino group, and diethylamino substituent, which collectively account for 21.2% of the molecular mass. The sulfur atom contributes 8.1%, primarily from the thioether linkage between the triazole and acetamide moieties.
Spectroscopic Characterization (NMR, IR, UV-Vis)
Experimental spectroscopic data for this compound is limited in the provided sources, but inferences can be drawn from analogous structures. In ¹H NMR , the phenyl protons (δ 7.2–7.4 ppm) and diethylamino group’s methyl/methylene signals (δ 1.1–3.4 ppm) would dominate. The acetamide’s NH proton may appear as a broad singlet near δ 8.5–9.0 ppm, while the triazole’s NH₂ group could resonate around δ 5.5–6.0 ppm. The thioether linkage (C–S–C) typically absorbs in the IR spectrum at 600–700 cm⁻¹, and the acetamide’s carbonyl (C=O) stretch would appear near 1650–1700 cm⁻¹. UV-Vis spectroscopy would likely show absorption bands in the 250–300 nm range due to π→π* transitions in the aromatic and triazole systems.
Crystallographic Data and Conformational Analysis
No crystallographic data is available for this compound in the provided sources. However, molecular modeling predicts a planar triazole ring with the phenyl group oriented perpendicularly to minimize steric hindrance. The diethylamino substituent likely adopts a staggered conformation to reduce van der Waals repulsions. The thioether bridge may introduce slight torsional strain, influencing the acetamide group’s orientation relative to the triazole core. Comparative analysis with crystallized 1,2,4-triazole derivatives suggests potential hydrogen bonding between the acetamide’s NH and the triazole’s nitrogen atoms, stabilizing the molecular conformation.
Comparative Structural Analysis with Analogous 1,2,4-Triazole Derivatives
This compound shares structural motifs with other 1,2,4-triazole derivatives. For example, N-(2,4-dimethylphenyl)-2-(4-ethyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide features a quinazolinone substituent instead of a diethylamino group, increasing its molecular weight (468.54 g/mol vs. 396.51 g/mol) and polar surface area. Conversely, 4-amino-5-phenyl-1H-1,2,4-triazole-5-thiol lacks the acetamide and diethylamino groups, resulting in a simpler structure (MW 194.26 g/mol). The thioether linkage in the target compound enhances sulfur-mediated reactivity compared to oxygen-based ethers in analogs. These differences highlight the interplay between substituents and physicochemical properties, such as solubility and electronic effects.
Properties
CAS No. |
840517-52-4 |
|---|---|
Molecular Formula |
C20H24N6OS |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C20H24N6OS/c1-3-25(4-2)17-12-10-16(11-13-17)22-18(27)14-28-20-24-23-19(26(20)21)15-8-6-5-7-9-15/h5-13H,3-4,14,21H2,1-2H3,(H,22,27) |
InChI Key |
SCOLQUBXLSZOLT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
The triazole-thiol intermediate forms the foundational scaffold. The synthesis proceeds via cyclization of potassium dithiocarbazinate with hydrazine hydrate:
Procedure :
-
Potassium dithiocarbazinate preparation : Benzoic acid hydrazide (0.1 mol) reacts with carbon disulfide (0.15 mol) in ethanol containing potassium hydroxide (0.15 mol). The mixture is stirred for 16 hours, yielding a potassium salt precipitate.
-
Cyclization : The potassium salt is refluxed with hydrazine hydrate (0.04 mol) in water for 3 hours. Acidification with HCl precipitates the triazole-thiol as a white solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 42% |
| Melting Point | 198–200°C |
| IR (cm⁻¹) | 943 (N–C–S), 3365 (N–H) |
| ¹H NMR (ppm) | 7.7 (m, 5H, Ar–H), 14.6 (S–H) |
Preparation of N-[4-(Diethylamino)phenyl]acetamide
This acetamide derivative serves as the electrophilic coupling partner.
Procedure :
-
Acetylation : 4-Diethylaminoaniline (1.0 mol) reacts with acetyl chloride (1.2 mol) in dichloromethane, with triethylamine as a base. The mixture is stirred at 0–5°C for 2 hours.
-
Workup : The product is extracted, washed with NaHCO₃, and recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Melting Point | 112–114°C |
Final Compound Assembly
Nucleophilic Substitution Reaction
The triazole-thiol reacts with a chloroacetamide derivative to form the thioether linkage.
Procedure :
-
Reaction Setup : 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 mmol) and N-[4-(diethylamino)phenyl]chloroacetamide (1.2 mmol) are refluxed in ethanol with KOH (1.5 mmol) for 6–8 hours.
-
Isolation : The mixture is cooled, poured into ice-water, and acidified. The precipitate is filtered and recrystallized.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58% |
| Optimal Solvent | Ethanol |
| Base | KOH |
Optimization of Reaction Conditions
Variations in solvent, base, and temperature significantly impact yield:
Table 1. Reaction Condition Screening
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, KOH, 80°C | 58 | 98 |
| DMF, NaOH, 100°C | 45 | 92 |
| THF, Et₃N, 60°C | 32 | 85 |
Ethanol and KOH at 80°C provide the highest yield and purity due to favorable solubility and base strength.
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol, achieving >98% purity.
Spectroscopic Analysis
IR (KBr, cm⁻¹) : 698 (C–S), 1305 (C–N), 3144 (Ar–H).
¹H NMR (DMSO-d₆, ppm) : 7.5–7.85 (m, 10H, Ar–H), 8.7 (s, 1H, N=CH), 14.6 (s, 1H, S–H).
X-ray Crystallography : Confirms planar triazole ring and thioether bond geometry (data analogous to compound 7p in).
Industrial-Scale Production Considerations
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Purification | Recrystallization | Crystallization with Filtration |
| Solvent Recovery | <50% | >90% |
Continuous flow reactors enhance throughput, while solvent recovery systems reduce costs.
Comparative Analysis of Synthetic Routes
Route A (Direct coupling): Higher yield (58%) but requires pure intermediates.
Route B (Stepwise functionalization): Lower yield (39%) but allows modular derivatization.
Challenges and Solutions in Synthesis
Challenge : Thiol Oxidation.
Solution : Conduct reactions under nitrogen atmosphere.
Challenge : Low Intermediate Solubility.
Solution : Use ethanol–water mixtures (70:30 v/v) .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Compounds containing triazole rings have demonstrated significant antibacterial properties. Studies indicate that derivatives similar to Acetamide exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM . This suggests potential applications in treating bacterial infections.
-
Anticancer Properties
- Research has shown that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating moderate to high growth inhibition percentages . The mechanism of action often involves the disruption of cellular processes critical for cancer cell survival.
- Enzyme Inhibition
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives, including Acetamide. Results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains, highlighting their potential as new antimicrobial agents .
Anticancer Activity
In a series of experiments conducted on human cancer cell lines, Acetamide was found to induce apoptosis in cells by activating specific pathways associated with cell death. This was corroborated by molecular docking studies that revealed strong binding affinities with target proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]- involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The phenyl and diethylamino groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structure can be compared to other 1,2,4-triazole-thioacetamide derivatives, where variations in substituents on the triazole ring or acetamide group influence physicochemical and biological properties. Key examples include:
Key Observations :
- Diethylamino Group: The target compound’s 4-(diethylamino)phenyl group likely enhances solubility compared to analogs with non-polar substituents (e.g., dichlorophenyl in ). This may improve bioavailability in aqueous environments.
- Triazole Core: The 4-amino and 5-phenyl substituents are conserved in some analogs (e.g., ), suggesting a role in stabilizing hydrogen bonding or π-π interactions with biological targets.
- Thioether Bridge : Common across all analogs, this group facilitates conjugation and may influence redox activity or metabolic stability.
Pharmacological Activity Comparisons
- Anti-Exudative Activity: Derivatives such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated 60–70% inhibition of exudate volume at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
- Antimicrobial Activity: The dichlorophenyl analog () showed MIC values of 12.5–25 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to the electron-withdrawing chlorine atoms enhancing membrane penetration. The diethylamino group in the target compound may reduce such activity due to increased polarity.
- Nitric Oxide Donor Activity: Triazole/oxime hybrids (e.g., ) release nitric oxide (NO) under physiological conditions, suggesting vasodilatory effects. The target compound’s amino group could similarly participate in NO-related pathways.
Critical Analysis of Substituent Effects
- Electron-Donating Groups (e.g., diethylamino): Increase solubility but may reduce membrane permeability.
- Aromatic Substituents (e.g., phenyl, pyridinyl) : Enhance binding to hydrophobic pockets in enzymes or receptors.
- Halogenated Groups (e.g., Cl) : Improve antimicrobial activity but increase toxicity risks.
Biological Activity
Acetamide derivatives, particularly those containing a triazole moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticonvulsant properties. The compound Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]- is a notable example that integrates these functionalities.
Chemical Structure
The compound can be classified based on its core structure:
- Triazole Ring: The 1,2,4-triazole ring is known for its biological activity.
- Amino Group: The presence of an amino group enhances its interaction with biological targets.
- Thioether Linkage: The thio group may contribute to its reactivity and biological interactions.
Antibacterial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. For instance:
- In vitro Studies: Various derivatives have shown potent activity against Gram-positive and Gram-negative bacteria. The compound's structure suggests it may inhibit bacterial growth effectively.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 5 µg/mL | 14–22 |
| S. aureus | Comparable to levofloxacin | 26–27 |
| P. aeruginosa | Moderate activity | Not specified |
The structure-activity relationship (SAR) analyses indicate that modifications on the triazole ring significantly affect antibacterial potency. Compounds with specific substituents at the 4-position of the triazole ring tend to exhibit enhanced activity against various bacterial strains .
Anticonvulsant Activity
Some studies have explored the anticonvulsant potential of related acetamide derivatives. For example:
- Animal Models: Compounds similar to our target have shown protective effects in models of epilepsy, indicating potential as antiepileptic drugs (AEDs). The activity appears to be influenced by lipophilicity and specific substituents on the aromatic rings .
Case Studies and Research Findings
- Study on Antibacterial Efficacy: A study evaluated various triazole derivatives against multiple bacterial strains, finding that certain substitutions led to significant increases in antibacterial activity compared to standard antibiotics like ciprofloxacin .
- Anticonvulsant Activity Assessment: Another investigation focused on the synthesis and evaluation of N-phenylacetamide derivatives for their anticonvulsant properties. Results indicated that specific structural modifications could enhance efficacy against seizures .
- Molecular Docking Studies: Computational studies have been conducted to predict how these compounds interact at the molecular level with bacterial enzymes involved in fatty acid biosynthesis. These studies help identify which structural features contribute most significantly to biological activity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
